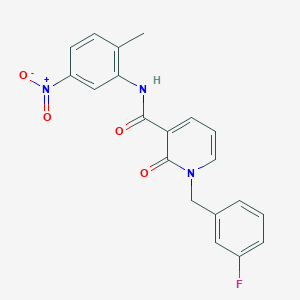

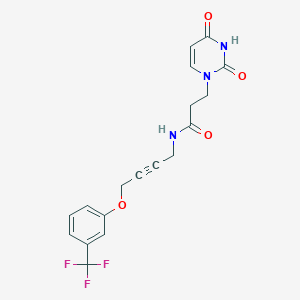

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis and Structural Studies of Uracil Derivatives

The research on uracil derivatives has led to the synthesis of three compounds, including methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate. These compounds were prepared through a one-pot synthesis method and were characterized using X-ray crystallography, FT-IR, and NMR spectroscopy. The study revealed that these compounds exhibit monoclinic and orthorhombic crystal systems with specific cell constants and space groups. The supramolecular architectures of these compounds are characterized by N–H···O hydrogen bonds, which contribute to their stability and potential biological activity .

Novel DPP-4 Inhibitors

A novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides were investigated for their potential as dipeptidyl peptidase IV (DPP-4) inhibitors. The introduction of a 4-phenylthiazol-2-yl group resulted in highly potent DPP-4 inhibitory activity. One of the derivatives significantly reduced blood glucose excursion in an oral glucose tolerance test, indicating its potential for the treatment of type 2 diabetes .

Anticonvulsant Activity of Hybrid Compounds

Two studies focused on the design and synthesis of new hybrid compounds derived from propanamide and butanamide derivatives, aiming to create new anticonvulsant agents. These compounds incorporate chemical fragments from known antiepileptic drugs and have shown broad spectra of activity in preclinical seizure models. Some of the synthesized compounds demonstrated superior safety profiles and efficacy compared to clinically relevant antiepileptic drugs, highlighting their potential as new therapeutic options for epilepsy .

Herbicidal Activity of Pyrimidine and Thiadiazole Derivatives

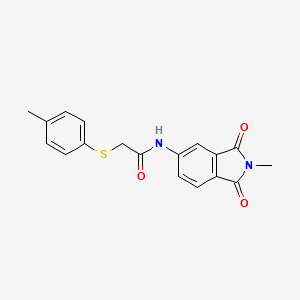

A series of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides were synthesized and evaluated for their herbicidal activity. The synthesis involved multistep reactions, and the structures of the compounds were confirmed using various spectroscopic methods. Preliminary bioassays indicated that some of the compounds exhibited moderate to good selective herbicidal activity against certain plant species .

Synthesis of Fluorinated Dihydropyrimidin Derivatives

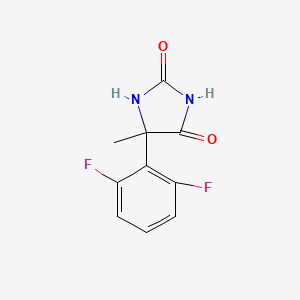

The synthesis of (S/R)-2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido) propanoic acid enantiomers was achieved using a coupling reaction with high yields. The structures of the synthesized compounds were characterized by spectroscopic methods, and their specific rotations were determined. These fluorinated dihydropyrimidin derivatives could have potential applications in medicinal chemistry .

Copper-Catalyzed Cascade Preparation of Dihydropyrimidin-4-ones

A copper-catalyzed cascade reaction was developed to synthesize dihydropyrimidin-4-ones from N-(prop-2-yn-1-yl)amides and azides. The process involves a series of reactions, including alkyne-azide cycloaddition and intramolecular nucleophilic addition, leading to moderate to excellent yields of the target compounds. This method provides an efficient approach to the preparation of dihydropyrimidin-4-ones, which are important in pharmaceutical research .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research on related dihydropyrimidinone and pyrimidinyl compounds demonstrates a wide interest in synthesizing and studying their properties for various applications. The synthesis of dihydropyrimidines often involves multicomponent reactions, highlighting the compound's relevance in synthetic organic chemistry and its potential as a precursor or intermediate in the synthesis of more complex molecules. For instance, dihydropyrimidines have been synthesized for use as herbicides, indicating the agricultural applications of such compounds (Yang et al., 2008).

Biological Activities and Applications

The structural motif of dihydropyrimidinones, closely related to the queried compound, is frequently explored for its biological activities. For example, compounds with a dihydropyrimidinone backbone have been studied for their anticonvulsant properties, suggesting potential applications in pharmaceuticals for treating neurological disorders (Kamiński et al., 2015). Furthermore, the herbicidal activity of compounds featuring a pyrimidinyl moiety suggests their relevance in developing new agrochemicals (Liu et al., 2008).

Structural and Mechanistic Studies

The study of compounds with similar structures often involves elucidating their crystal structures and investigating their mechanisms of action, whether in biological systems or as part of synthetic methodologies. Such studies are crucial for understanding the physical and chemical properties that underpin their applications. For example, the crystal structure analysis of related compounds can reveal the molecular interactions responsible for their activity and stability (Kaur et al., 2012).

Eigenschaften

IUPAC Name |

3-(2,4-dioxopyrimidin-1-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O4/c19-18(20,21)13-4-3-5-14(12-13)28-11-2-1-8-22-15(25)6-9-24-10-7-16(26)23-17(24)27/h3-5,7,10,12H,6,8-9,11H2,(H,22,25)(H,23,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPLEPTVYGJIIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC#CCNC(=O)CCN2C=CC(=O)NC2=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2518500.png)

![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2518501.png)

![5,8-Dioxa-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2518505.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2518507.png)

![(E)-1-(4-methylbenzyl)-3-(((2-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2518508.png)

![3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2518509.png)

![2-[2-[4-[3-[4-(1-Adamantyl)phenoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2518514.png)